N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3-pyridazinecarboxamide
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Description
N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3-pyridazinecarboxamide is a useful research compound. Its molecular formula is C19H14F3N3O4 and its molecular weight is 405.333. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and characterization of related pyridazine and pyrazolo[1,5-a]pyrimidine derivatives demonstrate the compound's relevance in creating new molecules with potential cytotoxic activities against cancer cells. These efforts are part of broader research aimed at discovering novel therapeutic agents (Hassan, Hafez, & Osman, 2014).
Research on 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethoxyphenyl)pyridazine derivatives highlights their herbicidal activities, showing the agricultural applications of compounds with similar structures. These derivatives were found to possess excellent herbicidal activities, contributing to advancements in pest management science (Xu et al., 2012).
Medicinal Chemistry Applications
The exploration of ibuprofen analogs, including N-hydroxy methyl derivative compounds, underscores the search for new anti-inflammatory medications. This research contributes to the ongoing development of more effective and safer anti-inflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).
Another study focused on the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, underlining the compound's potential in cancer treatment by halting tumor growth in specific cancer models (Schroeder et al., 2009).
Antioxidant and Antimicrobial Activities
Novel N-pyrrolylhydrazide hydrazones were synthesized and assessed for their antioxidant activity and safety. This research adds to the knowledge base on compounds that could serve as protective agents against oxidative stress, with implications for various health conditions (Tzankova et al., 2020).
The synthesis and evaluation of c-Met kinase inhibitors, involving novel pyridazine derivatives, indicate the therapeutic potential of such compounds in treating cancer by inhibiting tumor cell growth and proliferation (Liu et al., 2020).
Materials Science and Electrochromic Materials
- The study on donor-acceptor polymeric electrochromic materials, employing pyridazine derivatives as acceptor units, explores their use in creating electrochromic devices. These findings contribute to the development of materials with applications in smart windows and displays, highlighting the versatility of pyridazine derivatives in materials science (Zhao et al., 2014).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O4/c1-28-16-5-3-2-4-14(16)23-18(27)17-15(26)10-11-25(24-17)12-6-8-13(9-7-12)29-19(20,21)22/h2-11H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEASBTHLKYODHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.